molecular formula C48H36N2 B114602 N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine CAS No. 145898-89-1

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

Cat. No. B114602
M. Wt: 640.8 g/mol
InChI Key: DMJSBXRAPLBNGX-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is a chemical compound with the molecular formula C36H28N2 . It is also known by several other names such as Tetraphenylbenzidine, N,N,N1,N1-Tetraphenylbenzidine, and (1,1’-Biphenyl)-4,4’-diamine, N,N,N’,N’-tetraphenyl- .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . In another instance, it was used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is complex with a large π-electron conjugate system . The compound has a molecular weight of 488.6222 dalton .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . It has also been used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .

Scientific Research Applications

Electrochemical Properties and Stability:

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine and its derivatives exhibit unique electrochemical behaviors and stability. Some compounds in this category undergo reversible one-electron oxidations, and the introduction of methyl groups at specific positions can electronically decouple the arylamine moieties, affecting the stability of radical cations upon oxidation. The thermodynamic stability and kinetic stability of these radical cations vary, influencing their oligomerization or polymerization processes through specific positions of the N-phenyl groups (Low et al., 2004).

Hole Transport Material for Organic Electroluminescent Devices:

These compounds serve as essential hole transport materials in organic electroluminescent (OEL) devices. Their potentiality in OEL devices is significant due to their high yields, purities, and distinct spectroscopic features. The preparation methods and the enhancement of the separation of products from reaction mixtures have been studied to optimize their performance in these applications (Sheng, 2001).

Application in Optoelectronic Devices:

These compounds are used in various optoelectronic devices due to their excellent thermal stability, high glass-transition temperatures, and favorable photophysical and electrochemical properties. Devices utilizing these materials, such as organic light-emitting diodes (OLEDs), demonstrate high performance with significant current efficiency and external efficiency. Their usage as host materials for different color phosphorescent emitters in electroluminescent devices is also notable, showcasing high efficiencies and effective modulation of optoelectronic properties (Gong et al., 2010).

Crystallography and Molecular Structure Analysis:

Studies have delved into the crystal and molecular structures of these compounds, offering insights into their molecular parameters, electronic structure, and the impact of various substitutions on their properties. The crystallographic characterization of these compounds in both neutral and radical cation states provides a foundational understanding of their molecular frameworks and electronic interactions (Low et al., 2004).

Safety And Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSBXRAPLBNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Duan, Q Chen, D Hu, J Lv, D Yu, G Li, S Lu - Trends in Chemistry, 2022 - cell.com
Oligothiophene derivatives have been positioned as one of the most promising donor materials in cost-effectiveness and large-scale production of organic solar cells (OSCs). …
Number of citations: 14 www.cell.com

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